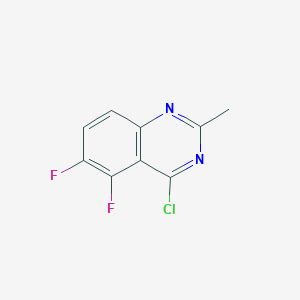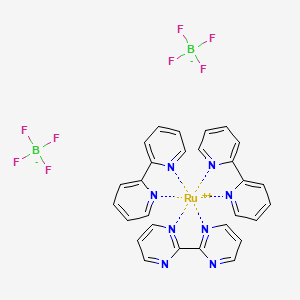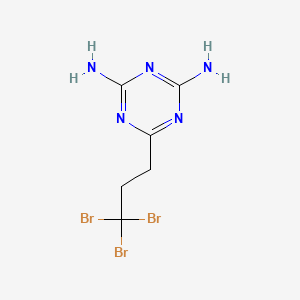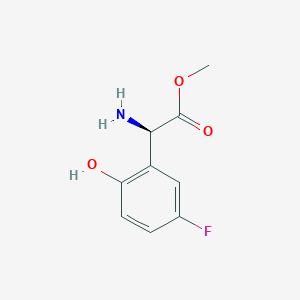
(R)-Methyl2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate is a chemical compound with the molecular formula C9H10FNO3. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a fluorinated phenyl group, which can impart unique properties such as increased metabolic stability and enhanced binding affinity in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-hydroxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with methyl glycinate to form the corresponding β-hydroxy ester.
Reduction: The β-hydroxy ester is then reduced to the corresponding β-amino ester using a reducing agent such as sodium borohydride.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods: In an industrial setting, the production of ®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
(S)-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate: The enantiomer of the compound with different biological activity.
Methyl 2-amino-2-(5-chloro-2-hydroxyphenyl)acetate: A similar compound with a chlorine atom instead of fluorine, which may exhibit different chemical and biological properties.
Uniqueness: ®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity. The ®-enantiomer may also exhibit specific interactions with biological targets, making it valuable in medicinal chemistry.
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10FNO3/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12/h2-4,8,12H,11H2,1H3/t8-/m1/s1 |
InChI Key |
KMBZYMGHDIILST-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=C(C=CC(=C1)F)O)N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


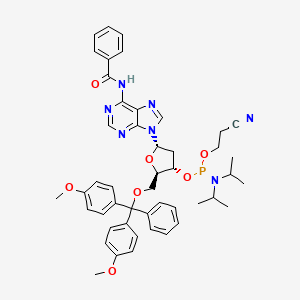
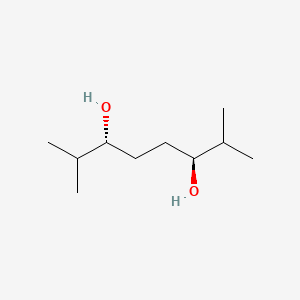
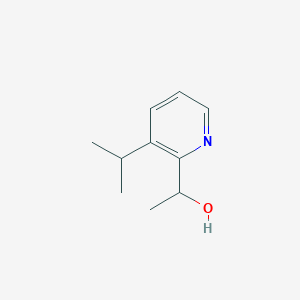
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)

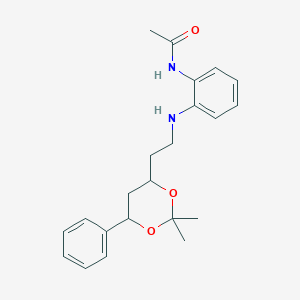
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
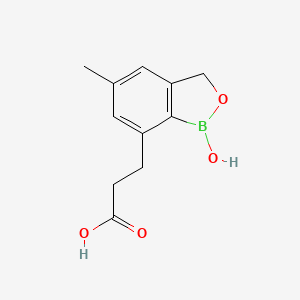
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
